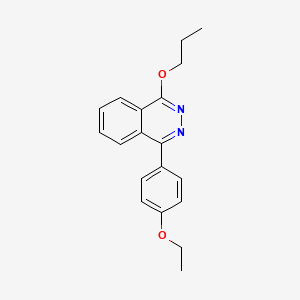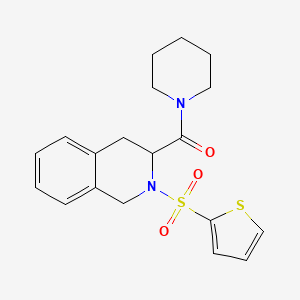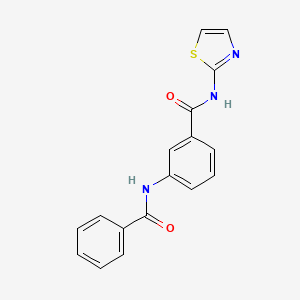
1-(4-ethoxyphenyl)-4-propoxyphthalazine
概要
説明
1-(4-Ethoxyphenyl)-4-propoxyphthalazine is a chemical compound belonging to the phthalazine family. Phthalazines are heterocyclic compounds containing a fused benzene and pyrazine ring. This specific compound features ethoxy and propoxy substituents on the phenyl and phthalazine rings, respectively. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
1-(4-Ethoxyphenyl)-4-propoxyphthalazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethoxyphenyl)-4-propoxyphthalazine typically involves the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with phthalic anhydride under acidic conditions to yield the phthalazine core.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality and efficiency .
化学反応の分析
Types of Reactions: 1-(4-Ethoxyphenyl)-4-propoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phthalazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Propyl bromide in the presence of potassium carbonate.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
作用機序
The mechanism of action of 1-(4-ethoxyphenyl)-4-propoxyphthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
類似化合物との比較
- 1-(4-Ethoxyphenyl)-4-methoxyphthalazine
- 1-(4-Ethoxyphenyl)-4-butoxyphthalazine
- 1-(4-Ethoxyphenyl)-4-ethoxyphthalazine
Comparison: 1-(4-Ethoxyphenyl)-4-propoxyphthalazine is unique due to its specific propoxy substituent, which can influence its chemical reactivity and biological activity. Compared to its analogs with different alkoxy groups, this compound may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .
特性
IUPAC Name |
1-(4-ethoxyphenyl)-4-propoxyphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-3-13-23-19-17-8-6-5-7-16(17)18(20-21-19)14-9-11-15(12-10-14)22-4-2/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZTZZYOMVTJBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-benzylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B4048541.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4048549.png)
![5-(4-fluoro-2-methoxyphenyl)-1-[2-(1H-imidazol-1-yl)ethyl]-4-phenyl-1H-imidazole](/img/structure/B4048557.png)
![N,N-dimethyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethanamine hydrochloride](/img/structure/B4048561.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4048577.png)
![2,2,2-TRIFLUORO-1-{1-[2-(4-FLUOROPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE](/img/structure/B4048580.png)


![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-nitrobenzamide](/img/structure/B4048593.png)
![Methyl 4-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]benzoate;dihydrochloride](/img/structure/B4048597.png)

![4-(3-nitrophenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one](/img/structure/B4048619.png)


